molecular formula C16H14ClN3O5S B3011248 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide CAS No. 896316-05-5

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Cat. No. B3011248
CAS RN: 896316-05-5
M. Wt: 395.81
InChI Key: DRVSDEYRJOGYOI-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a compound that can be associated with a class of chemicals that involve benzenesulfonamide derivatives. These derivatives are known for their potential in various chemical reactions and biological activities, such as antimicrobial and antioxidant properties . The compound is likely to be synthesized from related chemicals, such as 4-chloroaniline or 4-nitrobenzenesulfonamide derivatives, and may exhibit similar reactivity and applications.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides can be synthesized from 4-chloroaniline under solvent-free conditions . Similarly, N-(6-Indazolyl) benzenesulfonamide derivatives are synthesized via reduction of nitro compounds followed by reaction with aryl sulphonyl chlorides . Although the exact synthesis route for N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is not detailed in the provided papers, it is likely to involve similar steps of amine activation and subsequent reaction with a sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The structure is confirmed using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . The presence of substituents like the nitro group and chloro group can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives participate in a variety of chemical reactions. They can undergo smooth alkylation to give N-alkylated sulfonamides , and can also be used as electrophilic nitrogen sources for the direct diamination of enones . The presence of a nitro group in the molecule can lead to the formation of nitroso- and nitro-products under photooxidation conditions . These reactions highlight the versatility of sulfonamide derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their functional groups. For example, the nitro group is known for its electron-withdrawing properties, which can affect the acidity of the amine and the overall stability of the molecule. The chloro group can also impact the molecule's reactivity due to its potential for substitution reactions. The solubility of these compounds in water and their stability under various conditions are important for their applications in chemical synthesis and as potential pharmaceutical agents .

Scientific Research Applications

Photooxidation Studies

  • Research on Photooxidation : A study demonstrated that irradiation of aqueous solutions containing similar compounds led to the production of chloronitrosobenzene and chloronitrobenzene. This suggests potential applications in photochemical reactions and the study of photostability of similar compounds (Miller & Crosby, 1983).

Anticancer Research

  • Pro-Apoptotic Effects in Cancer Cells : Compounds bearing sulfonamide fragments, similar in structure to the specified chemical, have been synthesized and shown to induce apoptosis in various cancer cell lines, indicating potential applications in anticancer research (Cumaoğlu et al., 2015).

Chemical Synthesis

  • Application in Chemical Synthesis : Another study focused on the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, showcasing their use as chemoselective N-acylation reagents. This highlights the compound's utility in organic synthesis and chemical reactions (Ebrahimi et al., 2015).

Analytical Chemistry

  • Analytical Applications : Research into sodium N-bromo-p-nitrobenzenesulfonamide, a compound with structural similarities, revealed its usefulness as an oxidizing titrant in analytical chemistry, suggesting potential applications of similar compounds in this field (Gowda et al., 1983).

Biochemical Applications

  • Carbonic Anhydrase Inhibitors : A study on sulfonamide-based compounds, similar to the one , showed strong inhibition of human carbonic anhydrases, indicating potential applications in biochemical research and drug development (Sapegin et al., 2018).

Computational Chemistry

  • Computational and Structural Studies : Research involving computational and structural characterization of similar sulfonamide molecules provides insights into their physical and chemical properties, which is crucial for their application in material science and drug design (Murthy et al., 2018).

Environmental Chemistry

  • Degradation Studies in Water : Investigation into the degradation of aromatic compounds like nitrobenzene and 4-chlorophenol in water through advanced oxidation processes can be relevant for understanding the environmental impact and degradation pathways of similar sulfonamide compounds (Weavers et al., 1998).

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves discussing potential applications of the compound and areas of future research. This could be based on its biological activity, its reactivity, or its physical properties .

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c17-11-1-3-13(4-2-11)19-10-12(9-16(19)21)18-26(24,25)15-7-5-14(6-8-15)20(22)23/h1-8,12,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVSDEYRJOGYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

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